"Heptaethylene glycol, pentyl ether" physical properties
"Heptaethylene glycol, pentyl ether" physical properties
Physical Chemistry and Hydrotropic Dynamics of Heptaethylene Glycol Pentyl Ether ( C5E7 )
Executive Summary
In the landscape of nonionic amphiphiles, polyoxyethylene alkyl ethers (commonly denoted as CiEj ) are foundational to formulation science. However, while long-chain variants (e.g., C12E8 ) are heavily utilized as classic micelle-forming surfactants, short-chain homologs like Heptaethylene glycol, pentyl ether ( C5E7 ) occupy a unique and highly valuable physicochemical niche.
Due to its truncated hydrophobic pentyl tail ( C5 ) and extended hydrophilic heptaethylene glycol headgroup ( E7 ), C5E7 functions primarily as a hydrotrope rather than a traditional surfactant [1]. This in-depth guide explores the physical properties, phase behavior, and formulation applications of C5E7 , providing drug development professionals and physical chemists with actionable, self-validating protocols for leveraging short-chain CiEj molecules in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).
Molecular Architecture & Thermodynamic Profiling
The physical behavior of C5E7 is dictated by the extreme asymmetry between its hydrophobic and hydrophilic domains. The critical packing parameter ( p=v/a0lc ) for C5E7 is exceptionally low. The large cross-sectional area of the highly hydrated E7 chain ( a0 ), combined with the small volume ( v ) and short extended length ( lc ) of the C5 chain, prevents the formation of highly ordered liquid crystalline phases (such as lamellar or hexagonal gels) even at high concentrations [1].
Quantitative Physical Properties
Table 1 summarizes the core physicochemical data for C5E7 , highlighting its extreme hydrophilicity.
| Property | Value / Characteristic | Mechanistic Implication |
| Chemical Formula | C19H40O8 | Short alkyl chain limits hydrophobic interactions. |
| Molecular Weight | 396.5 g/mol | Small molecular volume ( Vm<250A˚3 ) enhances hydrotropy [1]. |
| HLB (Griffin's Method) | ~16.4 | Highly water-soluble; acts as an O/W solubilizer. |
| Critical Micelle Concentration | > 100 mM (Estimated) | Does not form rigid micelles; forms loose co-aggregates. |
| Cloud Point (LCST) | > 100 °C | Extensive hydrogen bonding with water prevents low-temp phase separation [2]. |
Phase Behavior: The LCST Phenomenon
Nonionic CiEj amphiphiles exhibit inverse temperature solubility, characterized by a Lower Critical Solution Temperature (LCST) or "cloud point." At lower temperatures, the ether oxygens in the heptaethylene glycol chain form robust hydrogen bonds with water molecules, maintaining a single-phase isotropic solution.
As thermal energy increases, these hydrogen bonds are disrupted. The conformational entropy of the polyoxyethylene chain favors a dehydrated, coiled state at higher temperatures, leading to macroscopic phase separation into a water-rich phase and an amphiphile-rich phase [2].
Because C5E7 possesses a very long hydrophilic chain ( E7 ) relative to its hydrophobic tail, its LCST is driven exceptionally high. For water + ethylene glycol ether mixtures, the LCST increases predictably as the number of oxyalkylene repeating units increases [2]. Consequently, C5E7 remains a stable, clear solution under standard autoclaving and physiological conditions, making it an ideal candidate for parenteral or oral drug formulations.
Hydrotropy vs. Micellization in Drug Formulation
The most critical application of C5E7 in drug development is its use as a hydrotrope. Unlike classical surfactants that encapsulate APIs within the hydrophobic core of a rigid micelle, hydrotropes accumulate around hydrophobic solute molecules, forming dynamic, loose co-aggregates.
This mechanism is highly advantageous:
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Viscosity Control: Long-chain CiEj molecules often form viscous lamellar liquid crystals at high concentrations, complicating injection and manufacturing. Short-chain CiEj hydrotropes like C5E7 avoid liquid crystal formation entirely, maintaining high fluidity even at 30 wt% concentrations [1].
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Enhanced Mass Transfer: The dynamic nature of hydrotropic co-aggregates allows for rapid release of the API upon dilution in the gastrointestinal tract or bloodstream.
Caption: Mechanistic divergence between C5E7 hydrotropic solubilization and classical micellization.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every output includes an internal control mechanism to verify the causality of the observed physical phenomena.
Protocol 1: Determination of LCST (Cloud Point) via Optical Transmittance
This protocol isolates the thermodynamic dehydration of the E7 chain from potential API precipitation.
Materials: C5E7 (>98% purity), Type 1 Ultrapure Water, UV-Vis Spectrophotometer with Peltier temperature controller. Procedure:
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Sample Preparation: Prepare a 5.0 wt% solution of C5E7 in Type 1 water. Prepare a blank of pure Type 1 water.
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Baseline Calibration: Zero the spectrophotometer at 600 nm using the water blank at 25 °C.
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Thermal Ramping: Insert the C5E7 sample. Program the Peltier controller to ramp from 25 °C to 110 °C at a rate of 0.5 °C/min. (Note: A sealed pressure cuvette is required for temperatures >100 °C).
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Data Acquisition: Continuously monitor % Transmittance (%T). The LCST is quantitatively defined as the temperature at which %T drops to 50%.
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Self-Validation (Hysteresis Check): Once %T reaches <10%, reverse the temperature ramp (-0.5 °C/min). The solution must return to 100% transmittance. If it does not, the clouding was caused by chemical degradation, not reversible LCST thermodynamics.
Caption: Self-validating step-by-step workflow for determining the LCST of C5E7.
Protocol 2: Hydrotropic Extraction and Solubilization of BCS Class II APIs
This protocol utilizes C5E7 to extract and solubilize hydrophobic compounds (e.g., carnosic acid or similar lipophilic APIs) from raw matrices [1].
Procedure:
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Matrix Preparation: Suspend 1.0 g of the hydrophobic API or raw plant matrix in 10 mL of an aqueous buffer (pH 7.4).
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Hydrotrope Addition: Add C5E7 to achieve a final hydrotrope concentration of 15 wt%.
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Equilibration: Agitate the suspension at 300 RPM at 25 °C for 8 hours. The low molecular volume of C5E7 allows rapid penetration into the matrix [1].
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Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids.
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Quantification & Validation: Analyze the supernatant via HPLC. Validation Control: Run a parallel extraction using 15 wt% C12E8 . The C5E7 sample should exhibit significantly lower bulk viscosity and equivalent or superior API recovery compared to the gelled C12E8 sample.
References
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Hydrotropic Extraction of Carnosic Acid from Rosemary with Short-Chain Alkyl Polyethylene Glycol Ethers Source: ACS Sustainable Chemistry & Engineering (2020) URL:[Link]
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Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems Source: Journal of Chemical & Engineering Data, American Chemical Society (2005) URL:[Link]
